5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL
Description
Significance of Pyrazolo[1,5-a]pyrimidines in Medicinal Chemistry and Materials Science
The pyrazolo[1,5-a]pyrimidine (B1248293) core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.govnih.gov This has led to the development of numerous compounds with significant therapeutic potential. The rigid, planar structure of the scaffold provides a well-defined framework for the spatial orientation of various functional groups, facilitating specific interactions with biological macromolecules. nih.gov
In medicinal chemistry , pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including:
Anticancer Agents: A significant area of research has focused on their role as protein kinase inhibitors. nih.gov By targeting kinases that are often dysregulated in cancer cells, these compounds can disrupt cell signaling pathways crucial for tumor growth and survival. nih.gov
Antiviral and Anti-inflammatory Activity: Certain derivatives have shown promise in combating viral infections and modulating inflammatory responses. nih.gov
Central Nervous System (CNS) Agents: The scaffold is a key component in several drugs targeting the CNS, exhibiting anxiolytic and hypnotic properties.
In the realm of materials science , the photophysical properties of pyrazolo[1,5-a]pyrimidines have been a subject of growing interest. Their inherent fluorescence and the tunability of their emission spectra through chemical modification make them suitable for applications such as:
Organic Light-Emitting Diodes (OLEDs)
Fluorescent probes and sensors
Historical Context and Evolution of Pyrazolo[1,5-a]pyrimidine Research
The exploration of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century, with initial studies focusing on their synthesis and fundamental chemical reactivity. Over the decades, research has evolved significantly, driven by advancements in synthetic methodologies and a deeper understanding of their potential applications.
The primary and most common synthetic route to the pyrazolo[1,5-a]pyrimidine core involves the condensation reaction between 3-aminopyrazoles and various 1,3-dielectrophilic reagents such as β-dicarbonyl compounds, β-enaminones, and β-ketonitriles. nih.gov This versatile approach allows for the introduction of a wide range of substituents at various positions on the heterocyclic rings.
More recent synthetic strategies have focused on improving efficiency, regioselectivity, and the introduction of greater molecular diversity. These include:
Multicomponent Reactions: These reactions allow for the assembly of the pyrazolo[1,5-a]pyrimidine scaffold from three or more starting materials in a single step, increasing synthetic efficiency. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Buchwald-Hartwig couplings have enabled the facile introduction of aryl and other functional groups, expanding the chemical space of accessible derivatives. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of these compounds.
Specific Research Focus on 5-Phenylpyrazolo[1,5-a]pyrimidin-7-OL and its Derivatives
Within the broad family of pyrazolo[1,5-a]pyrimidines, This compound and its derivatives have emerged as a subclass of particular interest. The presence of a phenyl group at the 5-position and a hydroxyl group at the 7-position provides a unique combination of steric and electronic features that influence the molecule's biological activity and potential for further functionalization.
Research on this specific scaffold has explored its potential in various therapeutic areas. For instance, derivatives of this compound have been investigated for their antiproliferative and anticancer activities. The substitution pattern on the phenyl ring and modifications at other positions of the pyrazolo[1,5-a]pyrimidine core have been systematically varied to establish structure-activity relationships (SAR).
For example, studies have shown that the introduction of different substituents on the phenyl ring can significantly impact the cytotoxic activity of these compounds against various cancer cell lines.
| Compound | Substituent on Phenyl Ring | Biological Activity | Cell Line | IC50 (µM) |
|---|---|---|---|---|
| Derivative A | 4-Methoxy | Anticancer | HCT-116 | 8.64 |
| Derivative B | Unsubstituted | Anticancer | HCT-116 | 13.26 |
| Derivative C | 4-Methyl | Anticancer | HCT-116 | 16.74 |
Furthermore, the hydroxyl group at the 7-position offers a convenient handle for the synthesis of a wide range of derivatives, including ethers and esters, allowing for the fine-tuning of physicochemical properties such as solubility and bioavailability.
Another area of investigation for 5-phenylpyrazolo[1,5-a]pyrimidine (B8394739) derivatives is their potential as inhibitors of various enzymes. The core structure can serve as a scaffold to which different pharmacophoric groups can be attached to achieve selective inhibition of specific targets.
| Derivative Class | Target | Therapeutic Area |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides | p21-activated kinase (PAK) | Antiproliferative |
| 5-Aryl-pyrazolo[1,5-a]pyrimidines | α-amylase and acetylcholinesterase | Antidiabetic and Anti-Alzheimer |
The ongoing research into this compound and its analogues continues to uncover new biological activities and potential therapeutic applications, underscoring the enduring importance of the pyrazolo[1,5-a]pyrimidine scaffold in modern drug discovery and development.
Properties
IUPAC Name |
5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-8-10(9-4-2-1-3-5-9)14-11-6-7-13-15(11)12/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCBMSUTIBMISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies and Rational Molecular Design of 5 Phenylpyrazolo 1,5 a Pyrimidin 7 Ol Analogues
Fundamental Principles of Structure-Activity Relationships in Pyrazolo[1,5-A]pyrimidines
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a fused heterocyclic system that serves as a privileged structure in medicinal chemistry due to its diverse biological activities, including kinase inhibition. nih.govresearchgate.netekb.eg The rigid, planar framework of this fused ring system is highly suitable for chemical modifications at various positions, which can significantly alter the compound's interaction with biological targets. nih.gov
Key principles governing the SAR of this class of compounds include:
The Fused Ring System: The core pyrazolo[1,5-a]pyrimidine structure is essential for providing a stable and defined orientation for substituent groups to interact with target proteins. nih.gov
Substituent Effects: Modifications at the C2, C3, C5, and C7 positions have been shown to significantly influence biological activity. These substitutions can affect the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating binding affinity and selectivity for specific targets. nih.govrsc.org
Hydrogen Bonding: The nitrogen atoms within the pyrazole (B372694) and pyrimidine (B1678525) rings, as well as appended functional groups, can act as hydrogen bond donors or acceptors, forming critical interactions with amino acid residues in the active sites of enzymes like kinases. mdpi.com
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the fine-tuning of its pharmacological properties through targeted chemical modifications, making it an attractive starting point for drug discovery. nih.govresearchgate.net
Impact of Substitutions on Biological Activity Profiles
The phenyl group at the C-5 position of the pyrazolo[1,5-a]pyrimidine core plays a significant role in modulating the biological activity of these compounds. This substituent can influence the molecule's orientation within a binding pocket and participate in various non-covalent interactions.
Research has shown that substitutions on this phenyl ring or its replacement with other aryl or heteroaryl groups can lead to substantial changes in potency and selectivity. For instance, in a series of PI3Kδ inhibitors, the introduction of indole (B1671886) derivatives at the C-5 position was explored to form an additional hydrogen bond with the target enzyme. mdpi.com Similarly, the presence of a 2-(difluoromethyl)-1H-benzimidazole substituent at C-5 resulted in potent PI3Kδ inhibitors. mdpi.com
In the context of antitubercular agents, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized and evaluated. These studies highlighted that the nature of the substituents on both the C-3 and C-5 phenyl rings was critical for activity. mdpi.com
The following table summarizes the impact of various substituents at the C-5 position on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives based on findings from different studies.
| C-5 Substituent | Core Structure Modification | Target/Activity | Observed Effect |
| Indole derivatives | 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine | PI3Kδ Inhibition | Potential for additional hydrogen bonding. mdpi.com |
| 2-(difluoromethyl)-1H-benzimidazole | 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine | PI3Kδ Inhibition | Identified as a potent and selective substituent. mdpi.com |
| Phenyl and substituted Phenyl | 3-Aryl-7-(pyridin-2-ylmethylamino)pyrazolo[1,5-a]pyrimidine | Antitubercular | The nature of the aryl group at C-5 is crucial for activity. mdpi.com |
| Phenyl | 3-Aryl-7(4H)-one | Antitubercular | Part of the core scaffold of active compounds. nih.gov |
The hydroxyl group at the C-7 position, which exists in tautomeric equilibrium with the keto form (pyrazolo[1,5-a]pyrimidin-7(4H)-one), is a critical determinant of biological activity. This functional group can act as both a hydrogen bond donor and acceptor, playing a pivotal role in the interaction with biological targets.
In studies on Pim-1 kinase inhibitors, compounds with a hydroxyl group at the 7-position (or its precursor equivalent) displayed potent inhibition. nih.gov The ability to form hydrogen bonds appears to be a key factor for their activity. Conversely, methylation of this hydroxyl group (O-methylation) to lock it in the enol form led to a loss of antitubercular activity in another study, suggesting that the tautomeric equilibrium or the keto form is essential for this specific biological effect. nih.govacs.org
The table below illustrates the significance of the C-7 hydroxyl/oxo group in different therapeutic contexts.
| Modification at C-7 | Compound Series | Target/Activity | Observed Effect |
| Hydroxyl group present | 3-Aryl-5-substituted-pyrazolo[1,5-a]pyrimidines | Pim-1 Kinase Inhibition | Displayed potent inhibitory activity. nih.gov |
| O-methylation (locks enol form) | 2,5-disubstituted-pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Antitubercular | Resulted in a loss of activity. nih.govacs.org |
| N-methylation (locks keto form) | 2,5-disubstituted-pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Antitubercular | Resulted in a loss of activity, indicating the importance of the N-H proton. nih.govacs.org |
| Replacement with amine | 3,5-diphenyl-pyrazolo[1,5-a]pyrimidines | Antitubercular | Led to a series of potent inhibitors. mdpi.com |
Modifications at other positions on the pyrazolo[1,5-a]pyrimidine scaffold also have a profound impact on biological activity.
C-2 Position: In the development of antitubercular agents, the introduction of polar functional groups like hydroxyl or amino groups at the C-2 position resulted in a loss of antimicrobial activity. acs.org In another context, replacement of a phenyl group at C-2 with other substituents in a series of anti-inflammatory agents also caused a marked decrease in activity. nih.gov
C-3 Position: The C-3 position is a key site for modification. For instance, introducing an amide bond of picolinamide (B142947) at this position significantly enhanced Trk inhibition activity. nih.gov Similarly, the introduction of an aryl group at the C-3 position increased the potency of Pim-1 inhibitors, although to a lesser extent than substitutions at the C-5 position. nih.gov
C-6 Position: Changes at the C-6 position have been shown to affect anti-inflammatory properties, with substitutions generally leading to a decrease in activity in one studied series. nih.gov
The following table provides a summary of the effects of substitutions at these other positions.
| Position | Substituent | Compound Series | Target/Activity | Observed Effect |
| C-2 | Hydroxyl, Amino | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Antitubercular | Loss of antimicrobial activity. acs.org |
| C-2 | Methyl, Hydrogen | 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones | Anti-inflammatory | Marked decrease in activity compared to phenyl. nih.gov |
| C-3 | Picolinamide | Pyrrolidine-substituted pyrazolo[1,5-a]pyrimidines | Trk Inhibition | Significantly enhanced activity. nih.gov |
| C-3 | Aryl group | 5-substituted-pyrazolo[1,5-a]pyrimidines | Pim-1 Kinase Inhibition | Increased potency by approximately 10-fold. nih.gov |
Tautomerism and its Implications for Pharmacological Activity
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a critical consideration for the pharmacological activity of 5-phenylpyrazolo[1,5-a]pyrimidin-7-ol. The specific tautomeric form present can significantly influence how the molecule interacts with its biological target.
The core scaffold of this compound can exist in at least three plausible tautomeric forms. The two most significant are the hydroxyl form (7-OL) and the keto form (7(4H)-one). nih.govacs.org
This compound (Enol form): This tautomer possesses an aromatic pyrimidine ring and a hydroxyl group at the C-7 position.
5-Phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Keto form): This tautomer features a carbonyl group at C-7 and a proton on the N-4 nitrogen atom of the pyrimidine ring.
Crystallographic studies on analogous compounds have confirmed that the 7(4H)-one tautomer is the dominant form in the solid state. nih.govacs.org This suggests that this form is thermodynamically more stable, at least in the crystalline phase.
The pharmacological implications of this tautomerism are profound. In the development of antitubercular agents, it was found that locking the molecule into either the enol form (via O-methylation) or a specific keto form (via N-methylation) resulted in a loss of activity. nih.govacs.org This suggests that either a specific tautomer (potentially the 7(4H)-one with an N-H bond) is required for activity, or that the ability to tautomerize is itself crucial for the compound's mechanism of action. The N-H group in the 7(4H)-one tautomer can act as a hydrogen bond donor, a feature that is lost upon N-methylation. nih.govacs.org This highlights the importance of considering tautomeric forms when designing and interpreting SAR studies for this class of compounds.
Molecular Design Strategies for Optimized Bioactivity
The development of analogues of this compound with enhanced biological activity and optimized pharmacokinetic profiles is contingent on systematic molecular design strategies. These strategies are broadly categorized into rational design, which is knowledge-driven, and combinatorial chemistry, which focuses on the synthesis and screening of large, diverse compound libraries.
Rational Design and Combinatorial Library Approaches
Rational design and combinatorial library approaches are powerful, interconnected strategies in modern drug discovery for optimizing lead compounds like this compound. Rational design utilizes an in-depth understanding of the structure-activity relationships (SAR) and the molecular target to make informed modifications to a lead structure. mdpi.comrsc.org In contrast, combinatorial chemistry generates large collections of related analogues for high-throughput screening to empirically identify compounds with improved properties. researchgate.netacs.org
The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets, making it an excellent framework for the application of these design principles. benthamdirect.comnih.gov Insights from SAR studies on various pyrazolo[1,5-a]pyrimidine derivatives have revealed that substitutions at the C5 and C7 positions, in particular, play a crucial role in modulating biological activity. nih.govresearchgate.net For instance, the introduction of a phenyl amide moiety at the C-7 position has been explored to optimize the anti-proliferative properties of this class of compounds. nih.gov
Rational design often involves computational methods, such as molecular docking, to predict the binding of newly designed analogues to their target protein. nih.govmdpi.com This allows for the pre-selection of candidates with a higher probability of success before their chemical synthesis. For example, molecular docking studies have been used to predict the binding modes of pyrazolo[1,5-a]pyrimidine derivatives within the active site of protein kinases, a common target for this class of compounds. nih.govekb.eg
Combinatorial approaches, on the other hand, focus on the efficient synthesis of a large number of diverse analogues. researchgate.net Methodologies such as solid-phase synthesis and microwave-assisted organic synthesis have been developed to facilitate the rapid generation of pyrazolo[1,5-a]pyrimidine libraries. rsc.orgresearchgate.net These libraries can then be screened to identify compounds with desired biological activities.
A key aspect of the rational design of pyrazolo[1,5-a]pyrimidine analogues is the strategic introduction of various functional groups to probe the chemical space around the core scaffold. For example, the synthesis of a library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives has been achieved through solid-phase synthesis, allowing for the exploration of a wide range of substituents. researchgate.net
The following data tables summarize research findings on the bioactivity of various pyrazolo[1,5-a]pyrimidine analogues, illustrating the impact of different substituents on their inhibitory activity.
| Compound | Substituent at C5-position | Pim-1 IC50 (µM) |
|---|---|---|
| Hit Compound | - | 52 |
| 7 | Amino group | Potent Inhibition |
| 9 | Hydroxyl group | Less Potent than 7 |
| 10 | Hydroxyl group | Less Potent than 7 |
| 11 | Hydroxyl group | Less Potent than 7 |
| 12 | Ether group | Less Potent than 7 |
This table illustrates that the nature of the substituent at the 5-position significantly influences the Pim-1 inhibitory activity, with a basic amine moiety showing greater potency compared to neutral functional groups like hydroxyl and ether. nih.gov
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5h | HCT-116 | 1.51 |
| 6c | MCF-7 | 7.68 |
This table highlights the potent in vitro antitumor activities of specific pyrazolo[1,5-a]pyrimidine derivatives against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. nih.gov
| Compound | PIM-1 IC50 (µM) |
|---|---|
| 5c | 1.26 |
| 5g | 0.95 |
| 5h | 0.60 |
| 6a | 1.82 |
| 6c | 0.67 |
This table demonstrates the potent PIM-1 inhibitory activity of several pyrazolo[1,5-a]pyrimidine compounds, which is believed to be correlated with their cytotoxic effects. nih.gov
Biological Activities and Mechanistic Investigations of 5 Phenylpyrazolo 1,5 a Pyrimidin 7 Ol Derivatives
Antiproliferative and Anticancer Potentials
The pyrazolo[1,5-a]pyrimidine (B1248293) framework is a cornerstone in the development of novel anticancer agents. nih.gov Its derivatives have shown potent activity against a variety of cancer cell lines, acting through mechanisms that include the inhibition of key cellular regulators and the induction of programmed cell death. rsc.org
A primary mechanism through which pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. rsc.orgnih.gov
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key enzyme in cell cycle regulation, and its inhibition is a promising strategy for cancer therapy. Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK2 inhibitors. For instance, compounds 5h and 5i showed strong CDK2 inhibitory activity with IC50 values of 22 nM and 24 nM, respectively, comparable to the reference drug dinaciclib (B612106) (IC50 = 18 nM). mdpi.com
Trk Inhibition: Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are significant targets in the treatment of solid tumors. The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in several approved and clinical-trial-stage Trk inhibitors. nih.gov Extensive research has led to the development of derivatives with potent pan-Trk inhibition. nih.gov
Pim-1 Inhibition: Pim-1 kinase is an attractive therapeutic target due to its role in cancer cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective inhibitors of Pim-1, with many derivatives exhibiting inhibitory activity in the nanomolar range. researchgate.net
CHK1 Inhibition: Checkpoint kinase 1 (CHK1) is a critical regulator of cell cycle progression. The pyrazolo[1,5-a]pyrimidine core has been successfully utilized as a template to design potent and selective CHK1 inhibitors. nih.govekb.eg
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 5h | CDK2 | 22 | mdpi.com |
| Compound 5i | CDK2 | 24 | mdpi.com |
| Dinaciclib (Reference) | CDK2 | 18 | mdpi.com |
| Compound 7u | ROCK2 | 36.8 | nih.gov |
The anticancer potential of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol derivatives is further evidenced by their ability to inhibit the growth of various human cancer cell lines.
MCF-7 (Breast Cancer): Numerous pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant cytotoxicity against the MCF-7 cell line. For example, compound 4d showed a potent effect with an IC50 value of 0.72 µM, which was more active than the reference drug doxorubicin. mdpi.com Another derivative, compound 47 , was most active against MCF-7 cells with an IC50 of 7.68 µM. mdpi.com
HCT-116 (Colon Cancer): Derivatives have also shown high efficacy against HCT-116 colon cancer cells. Compound 46 inhibited HCT-116 cells with an IC50 value of 1.51 µM. mdpi.com
HepG2 (Liver Cancer): The HepG2 liver cancer cell line has also been shown to be sensitive to these compounds. Compound 4d displayed remarkable activity against HepG2 cells with an IC50 of 0.14 µM. mdpi.com
MDA-MB-231 (Triple-Negative Breast Cancer): The triple-negative breast cancer cell line MDA-MB-231 is particularly sensitive to certain derivatives. Compounds 6h and 6q showed significant activity with IC50 values of 12.75 µM and 6.44 µM, respectively. mdpi.com Other studies have shown that these compounds can inhibit migration and invasion of MDA-MB-231 cells. nih.gov
No specific data was found for the MDA-MB-453 cell line in the reviewed sources.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4d | MCF-7 | 0.72 | mdpi.com |
| Compound 47 | MCF-7 | 7.68 | mdpi.com |
| Compound 46 | HCT-116 | 1.51 | mdpi.com |
| Compound 4d | HepG2 | 0.14 | mdpi.com |
| Compound 6q | MDA-MB-231 | 6.44 | mdpi.com |
| Compound 6h | MDA-MB-231 | 12.75 | mdpi.com |
Investigations into the mechanisms of action have revealed that pyrazolo[1,5-a]pyrimidine derivatives induce cancer cell death through multiple pathways. A key mechanism is the induction of apoptosis, or programmed cell death. mdpi.com Studies have shown that treatment with these compounds leads to the upregulation of pro-apoptotic proteins like p53, p21, and BAX, and the downregulation of anti-apoptotic proteins such as Bcl-2. mdpi.com
Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from proliferating. mdpi.com For example, treatment of MDA-MB-231 cells with compounds 6h and 6q resulted in a significant arrest at the S/G2-M phase of the cell cycle. mdpi.com Some pyrazoline derivatives have also been shown to arrest the cell cycle at the G2/M phase. researchgate.net The genotoxic potential of some derivatives has also been noted, where they induce significant DNA damage in cancer cells, contributing to their cytotoxic effects.
Antimicrobial and Anti-Infectious Activities
Beyond their anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their potential to combat infectious diseases.
Tuberculosis remains a major global health threat, and new antitubercular agents are urgently needed. The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead for the development of new drugs against Mycobacterium tuberculosis. Researchers have synthesized libraries of these compounds and identified derivatives with substantial improvements in antitubercular activity and low cytotoxicity.
Derivatives of pyrazolo[1,5-a]pyrimidine have been tested against a panel of bacteria, showing efficacy against both Gram-positive and Gram-negative strains. In one study, synthesized compounds were effective against Gram-positive bacteria, with compound 3i demonstrating the most potent activity against Bacillus subtilis.
| Compound | Bacterial Strain | Activity Measurement | Value | Reference |
|---|---|---|---|---|
| Compound 3i | B. subtilis (Gram-positive) | Zone of Inhibition (ZOI) | 23.0 ± 1.4 mm | |
| MIC | 312 µM |
Antifungal Activity
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated notable antifungal properties, particularly against phytopathogenic fungi. amazonaws.comnih.gov Research has focused on the synthesis of various diarylpyrazolo[1,5-a]pyrimidines and screening them for efficacy against common plant pathogens.
In one study, a series of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines were synthesized and evaluated. nih.gov Several of these compounds showed significant inhibition of mycelial growth against fungi such as Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. amazonaws.comnih.gov For instance, certain 6,7-diaryl derivatives were particularly effective. Compound 4j (a 6,7-diarylpyrazolo[1,5-a]pyrimidine) was a potent inhibitor of A. solani, and compound 4h from the same series effectively inhibited both Cytospora sp. and F. solani. nih.gov The presence of a trifluoromethyl group on the phenyl ring at the 6-position appeared to be a key factor for activity against A. solani. amazonaws.com The pyrimidine (B1678525) nucleus itself is recognized for its role in compounds with antimicrobial and antifungal activities. eijppr.com
The table below summarizes the antifungal activity of selected 6,7-diarylpyrazolo[1,5-a]pyrimidine derivatives. nih.gov
| Compound | Fungus | IC₅₀ (μg/mL) |
| 4h | Cytospora sp. | 27.32 |
| F. solani | 21.04 | |
| 4j | A. solani | 17.11 |
IC₅₀ represents the half-maximal inhibitory concentration.
Investigation of Resistance Mechanisms
The development of resistance to antifungal agents is a significant challenge. While the pyrazolo[1,5-a]pyrimidine scaffold has been identified as the core of several protein kinase inhibitors used in cancer therapy, where resistance mechanisms are a major focus, specific studies on antifungal resistance mechanisms for this class of compounds are less prevalent in the available literature. nih.govrsc.org In the context of cancer treatment, resistance to pyrazolo[1,5-a]pyrimidine-based kinase inhibitors can emerge, necessitating the development of next-generation derivatives to overcome these issues. nih.gov This suggests that, should these compounds be developed into clinical antifungal agents, a thorough investigation into their mode of action and potential for resistance development would be crucial.
Other Pharmacological Applications
Beyond antimicrobial effects, the pyrazolo[1,5-a]pyrimidine framework is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of pharmacological activities. nih.govresearchgate.net
Immunomodulatory Effects
Certain pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their potential as immunomodulatory agents. For example, specific synthesized derivatives, referred to as 12a and 12b in one study, were noted for possessing promising immunomodulatory activities alongside antimicrobial properties. semanticscholar.org This suggests a potential for these compounds to influence the immune response, an area that warrants further investigation to elucidate the specific mechanisms involved.
Anti-Inflammatory Properties
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied. nih.govbsu.edu.eg Early research identified 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones as a novel class of nonsteroidal anti-inflammatory drugs (NSAIDs) that notably lack ulcerogenic activity. nih.gov One of the most studied compounds, 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one , demonstrated high activity and a better therapeutic index than reference drugs like phenylbutazone (B1037) and indomethacin. nih.gov
The mechanism of action for these compounds is linked to their ability to inhibit key mediators of the inflammatory process. nih.govmdpi.com Studies have shown they can act as weak inhibitors of prostaglandin (B15479496) biosynthesis. nih.gov More recent investigations have evaluated their capacity to inhibit cyclooxygenase (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS) enzymes. bsu.edu.eg For example, a series of 4-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated, with several compounds showing potent and selective inhibition of COX-2. bsu.edu.eg The dual inhibition of both COX and iNOS pathways is considered a valid strategy for developing anti-inflammatory agents with potentially fewer side effects. bsu.edu.eg
| Compound Class | Mechanism of Action | Reference |
| 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones | Inhibition of prostaglandin biosynthesis | nih.govnih.gov |
| 4-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidines | Selective COX-2 and iNOS inhibition | bsu.edu.eg |
Central Nervous System (CNS) Activities (e.g., Anxiolytic, Sedative)
The pyrazolo[1,5-a]pyrimidine scaffold is present in drugs developed for CNS disorders. researchgate.net Notably, Indiplon is a sedative-hypnotic agent with this core structure. semanticscholar.org Research has explored this class for anxiolytic properties, with some derivatives showing effects comparable to benzodiazepines like diazepam. nih.gov
One study investigated 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines and found that the 3-chloro, 3-bromo, and 3-iodo derivatives possessed anxiolytic effects in various animal models. nih.gov A key finding was that these compounds did not potentiate the CNS depressant effects of ethanol (B145695) or barbiturates, a common side effect of benzodiazepines. nih.gov However, other research on different pyrazolo[1,5-a]pyrimidine analogs yielded conflicting results in behavioral tests for anxiety and found that they did not bind to the benzodiazepine (B76468) receptor site, suggesting a different mechanism of action. nih.gov These compounds were found to interact with a low-affinity receptor site distinct from that of benzodiazepines. nih.gov
Antidiabetic and Anti-Alzheimer's Potentials
The versatility of the pyrazolo[1,5-a]pyrimidine structure has led to its investigation in the context of complex multifactorial diseases like diabetes and Alzheimer's.
Antidiabetic Potential: Research has shown that some pyrazolo[1,5-a]pyrimidine derivatives exhibit antidiabetic properties. semanticscholar.org For instance, Anagliptin is a marketed drug for type 2 diabetes that features this chemical scaffold. semanticscholar.org Studies have evaluated derivatives for their ability to inhibit enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. mdpi.com Additionally, 6-nitroazolo[1,5-a]pyrimidin-7(4H)-ones have been investigated for their ability to prevent the formation of advanced glycation end-products (AGEs), which contribute to diabetic complications. nih.gov
Anti-Alzheimer's Potential: In the search for treatments for Alzheimer's disease, multifunctional agents are of great interest. Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their potential to target multiple pathological pathways of the disease. semanticscholar.orgnih.gov Studies have assessed their ability to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Furthermore, some derivatives have shown promise in inhibiting the aggregation of the β-amyloid peptide, a key event in the formation of amyloid plaques in the brain. mdpi.com
A 2022 study evaluated a series of pyrazolo[1,5-a]pyrimidine-based compounds and found that several displayed potent bioactivity as antioxidants and inhibitors of enzymes relevant to both diabetes and Alzheimer's disease. nih.gov
| Disease Target | Proposed Mechanism | Investigated Derivatives |
| Diabetes | Inhibition of α-glucosidase and α-amylase; Antiglycation activity | 7-amino-6-cyano-pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives; 6-nitroazolo[1,5-a]pyrimidin-7(4H)-ones semanticscholar.orgnih.gov |
| Alzheimer's | Acetylcholinesterase (AChE) inhibition; Inhibition of β-amyloid aggregation | Substituted pyrimidine derivatives; Pyrazolo[1,5-a]pyrimidine-based compounds nih.govnih.govmdpi.com |
Enzyme Inhibitory Activity Beyond Kinases
While the primary focus of research on this compound derivatives has been on their kinase inhibitory activities, some studies have explored their effects on other enzyme systems. This section details the findings related to adenosine (B11128) triphosphate (ATP) synthase inhibition and aryl hydrocarbon receptor (AHR) antagonism.
Adenosine Triphosphate (ATP) Synthase Inhibition
Based on the available research, there is no direct scientific evidence to suggest that this compound or its derivatives function as direct inhibitors of ATP synthase. While many pyrazolo[1,5-a]pyrimidine compounds are known to be ATP-competitive inhibitors of various protein kinases, this mechanism is distinct from the direct inhibition of the ATP synthase enzyme complex.
Aryl Hydrocarbon Receptor (AHR) Antagonism
Recent studies have identified derivatives of the pyrazolo[1,5-a]pyrimidine scaffold as antagonists of the aryl hydrocarbon receptor (AHR). The AHR is a ligand-dependent transcription factor involved in the regulation of various biological and toxicological processes.
Through a process of homology model-based high-throughput virtual screening, a pyrazolo[1,5-a]pyrimidine-based AHR antagonist was identified. rsc.org Subsequent experimental verification in a luciferase reporter gene assay confirmed its antagonistic activity. rsc.org The initial hit compound demonstrated an IC50 value of 650 nM. rsc.org
Systematic optimization of this initial compound led to the development of a more potent derivative. This optimization process resulted in a compound with a significantly improved AHR antagonistic potency, exhibiting an IC50 of 31 nM. rsc.org These findings highlight a new avenue for the development of pyrazolo[1,5-a]pyrimidine-based compounds as AHR antagonists. rsc.org
Table 1. Aryl Hydrocarbon Receptor (AHR) Antagonistic Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | IC50 (nM) |
|---|---|
| Initial Hit | 650 |
| Optimized Derivative | 31 |
Computational Chemistry and Theoretical Investigations of 5 Phenylpyrazolo 1,5 a Pyrimidin 7 Ol
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For compounds like 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol, these methods provide insights into molecular structure, stability, and electronic characteristics. A critical aspect of studying this specific molecule is the consideration of its tautomeric forms. The pyrazolo[1,5-a]pyrimidin-7-ol core can exist in several tautomeric structures, most notably the enol form (-ol) and the keto form (pyrazolo[1,5-a]pyrimidin-7(4H)-one). acs.org QM calculations are essential for determining the relative stability of these tautomers, which is crucial for interpreting experimental data and understanding biological interactions. researchgate.net
Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules like pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net These studies typically employ various functionals, such as the popular hybrid functional B3LYP, combined with basis sets like 6-31G or 6-311G, to accurately model the molecule's properties. researchgate.netkastamonu.edu.tr
DFT calculations are instrumental in optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. researchgate.net This process determines the lowest energy conformation and provides a detailed picture of the molecule's shape. Furthermore, DFT is used to explain the reactivity and stability of the pyrazolo[1,5-a]pyrimidine scaffold based on its electronic distribution. nih.gov The results from DFT calculations serve as the foundation for more complex analyses, including frontier molecular orbital analysis and the prediction of various molecular parameters.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netkastamonu.edu.trrsc.org
For pyrazolo[1,5-a]pyrimidine systems, electronic structure analysis based on DFT and Time-Dependent DFT (TD-DFT) calculations reveals the nature of their electronic transitions. rsc.orgnih.gov These molecules often exhibit significant intramolecular charge transfer (ICT), where electronic charge is redistributed across the molecule upon excitation. nih.gov The nature and position of substituents on the fused ring system can significantly influence the HOMO and LUMO energy levels and, consequently, the charge transfer characteristics. rsc.org For instance, electron-donating groups at specific positions can facilitate ICT, which is a key aspect of their optical properties. rsc.orgnih.gov
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |
| Substituted Pyrazolo[1,5-a]pyrimidines | -6.5 to -5.5 | -2.2 to -1.2 | 3.3 to 4.3 | rsc.org |
| Pyrazolo[1,5-c]pyrimidin-7(1H)-one Derivatives | ~ -6.4 | ~ -1.9 | ~ 4.5 | kastamonu.edu.tr |
Note: The values presented are representative ranges for the pyrazolo[1,5-a]pyrimidine scaffold and its derivatives, as reported in the literature. Actual values for this compound would require specific calculation.
DFT calculations provide precise predictions of various energetic and structural parameters. researchgate.net By calculating the total and relative energies, researchers can determine the most stable tautomers and conformers of this compound. researchgate.net
These computational methods also yield detailed geometric parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net The accuracy of these theoretical predictions can be validated by comparing them with experimental data obtained from techniques like X-ray diffractometry for similar crystalline compounds. researchgate.net Such comparisons often show a high degree of correlation, confirming the reliability of the computational models. The predicted planarity of the fused ring system and the orientation of the phenyl substituent are critical for understanding how the molecule interacts with other molecules, particularly biological macromolecules. researchgate.net
| Parameter | Bond/Angle | Typical Calculated Value | Source(s) |
| Bond Length | C7-N8 | ~1.47 Å | rsc.org |
| Bond Length | C5-C6 | ~1.38 Å | |
| Bond Angle | N1-C7-N8 | ~117° | |
| Dihedral Angle | Phenyl Ring vs. Pyrimidine (B1678525) Ring | 34° - 64° | rsc.org |
Note: The values are illustrative for the pyrazolo[1,5-a]pyrimidine core and are subject to variation based on substitution and specific computational methods.
Molecular Docking and Dynamics Simulations
While quantum mechanics describes the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study its interactions with biological targets. The pyrazolo[1,5-a]pyrimidine scaffold is a well-known inhibitor of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov Key targets include Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and PIM kinases. nih.govnih.govmdpi.com Molecular docking predicts the preferred orientation of a ligand (the inhibitor) when bound to a protein target, helping to elucidate the basis of its biological activity. ekb.egnih.gov
Molecular docking simulations are routinely used to predict the binding mode of pyrazolo[1,5-a]pyrimidine derivatives within the active site of target proteins. ekb.eg For kinase targets, these compounds typically act as ATP-competitive inhibitors, meaning they bind in the same pocket as the natural substrate, adenosine (B11128) triphosphate (ATP).
Docking studies reveal that the fused heterocyclic core of this compound can form key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition. biorxiv.org The phenyl group at the C5 position can extend into a hydrophobic pocket, forming favorable van der Waals interactions that enhance binding affinity. ekb.eg The hydroxyl group at C7 can act as either a hydrogen bond donor or acceptor, further stabilizing the ligand-protein complex. The results of these simulations are often quantified using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net
| Ligand Scaffold | Protein Target | Key Interacting Residues | Predicted Interactions | Source(s) |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | Leu83, Glu81, Asp86 | H-bonds with hinge (Leu83), salt bridge, hydrophobic interactions | ekb.egcapes.gov.br |
| Pyrazolo[1,5-a]pyrimidine | TRKA | Met592, Glu590 | H-bonds with hinge (Met592), hydrophobic interactions | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | AAK1 | Hinge Region | H-bond via aromatic nitrogen | biorxiv.org |
By analyzing the predicted binding poses from multiple derivatives, molecular docking helps to elucidate the mechanism of molecular recognition and build Structure-Activity Relationship (SAR) models. nih.govmdpi.com These studies explain how specific structural modifications to the pyrazolo[1,5-a]pyrimidine scaffold affect binding affinity and selectivity. nih.gov
For instance, the ability to introduce a wide variety of substituents at the C5 and C7 positions allows for the fine-tuning of interactions within the ATP binding site. nih.govnih.gov Docking studies can show that a bulkier group at the C5 position may lead to steric clashes, while a different substituent might access a previously unoccupied hydrophobic region, thereby increasing potency. The pyrazolo[1,5-a]pyrimidine core itself is recognized as a purine (B94841) bioisostere, effectively mimicking the natural ligand's interactions with the kinase hinge region. ekb.eg This detailed understanding of molecular recognition is crucial for optimizing lead compounds and designing new, more potent, and selective inhibitors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the pyrazolo[1,5-a]pyrimidine class of compounds, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects, such as anticancer and kinase inhibitory activities. researchgate.netresearchgate.net
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for pyrazolo[1,5-a]pyrimidine derivatives generally involves the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, and hydrophobic properties.
Key Molecular Descriptors in QSAR Models of Pyrazolo[1,5-a]pyrimidine Derivatives:
| Descriptor Type | Examples | Relevance to Biological Activity |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influence electrostatic interactions with biological targets. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Determine the fit of the molecule within a receptor's binding pocket. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and transport to the target site. |
| Topological | Connectivity indices, Shape indices | Describe the branching and overall shape of the molecule. |
Once these descriptors are calculated for a set of pyrazolo[1,5-a]pyrimidine analogs with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are employed to build the QSAR model. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Virtual Screening Applications in Drug Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govrsc.org For the pyrazolo[1,5-a]pyrimidine scaffold, virtual screening has been successfully used to identify novel inhibitors for various therapeutic targets. nih.gov
The process often begins with the generation of a 3D model of the target protein. Then, large chemical databases are computationally "docked" into the active site of the protein. The docking process predicts the binding orientation and affinity of each molecule. Molecules with high predicted binding affinities are then selected for further experimental testing. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, is also a powerful tool in virtual screening for pyrazolo[1,5-a]pyrimidine analogs. nih.gov
Typical Workflow for Virtual Screening of Pyrazolo[1,5-a]pyrimidine Analogs:
| Step | Description |
| Target Selection & Preparation | Identification and 3D structure determination of the biological target. |
| Compound Library Preparation | Assembling a large database of diverse small molecules. |
| Docking or Pharmacophore Screening | Computational screening of the library against the target. |
| Hit Selection and Filtering | Ranking and filtering of compounds based on scoring functions and other criteria. |
| Experimental Validation | In vitro and in vivo testing of the most promising candidates. |
Solvation Models and Environmental Effects on Molecular Properties
The biological activity of a molecule like this compound is intrinsically linked to its behavior in a biological environment, which is predominantly aqueous. Solvation models are computational methods used to describe the effect of a solvent on the properties of a molecule. These models can be broadly categorized into explicit and implicit models.
Explicit solvent models treat individual solvent molecules, providing a detailed picture of solute-solvent interactions. However, they are computationally expensive.
Implicit solvent models represent the solvent as a continuous medium with a given dielectric constant, offering a more computationally efficient approach.
Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to calculate the relative energies of the different tautomers in various solvents, thereby predicting the most stable form. These calculations can also provide insights into other molecular properties that are sensitive to the environment, such as electronic spectra and acidity/basicity.
Future Directions and Advanced Research Perspectives for 5 Phenylpyrazolo 1,5 a Pyrimidin 7 Ol
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established field, yet there is a continuous drive towards developing more efficient, cost-effective, and environmentally friendly methods. nih.gov Future research in this area is focused on several promising strategies:
Green Chemistry Approaches: To minimize the environmental impact of chemical synthesis, green chemistry principles are being increasingly adopted. bme.hu This includes the use of ultrasonic irradiation to accelerate reactions, often leading to higher yields in shorter timeframes. researchgate.net Another sustainable approach is the use of deep eutectic solvents (DES), which are biodegradable and can be recycled, offering a benign reaction medium. ias.ac.in
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov This technique often results in significantly reduced reaction times, from hours to minutes, and can lead to higher product yields and purity. mdpi.com
Multi-Component Reactions (MCRs): One-pot, multi-component reactions are highly efficient for building complex molecular architectures from simple starting materials in a single step. nih.gov The development of novel MCRs for the synthesis of diverse pyrazolo[1,5-a]pyrimidine (B1248293) libraries is a key area of future research, enabling the rapid generation of compounds for biological screening.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The application of flow chemistry to the synthesis of 5-phenylpyrazolo[1,5-a]pyrimidin-7-ol and its derivatives could streamline their production for preclinical and clinical studies.
Catalysis: The exploration of novel catalysts, including metal-based and organocatalysts, is expected to provide new avenues for the synthesis of pyrazolo[1,5-a]pyrimidines with high regioselectivity and stereoselectivity. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, have been instrumental in introducing diverse functional groups to the core structure. nih.gov
Exploration of New Biological Targets and Disease Indications
While pyrazolo[1,5-a]pyrimidines are well-known for their kinase inhibitory activity, future research will likely uncover new biological targets and therapeutic applications. nih.gov
Expanded Kinase Inhibition Profiles: The pyrazolo[1,5-a]pyrimidine scaffold is a versatile template for inhibiting a wide range of protein kinases. nih.gov Ongoing research is focused on developing selective inhibitors for kinases implicated in various cancers, such as Pim-1, Fms-like tyrosine kinase 3 (FLT3), and Tropomyosin receptor kinase (Trk). nih.govnih.govmdpi.com Furthermore, their potential as inhibitors of phosphoinositide 3-kinases (PI3Ks) is being explored for inflammatory and autoimmune diseases like asthma, chronic obstructive pulmonary disease (COPD), and systemic lupus erythematosus (SLE). nih.govmdpi.com
Emerging Therapeutic Areas: Beyond cancer and inflammation, derivatives of this scaffold are being investigated for a multitude of other diseases. These include:
Neurodegenerative Diseases: Some compounds have shown potential in preclinical models of Alzheimer's disease. researchgate.netresearchgate.net
Infectious Diseases: The antimicrobial and antiviral properties of these compounds are being explored to combat multi-drug resistant pathogens. ias.ac.innih.gov
Metabolic Disorders: There is emerging interest in their potential as antidiabetic agents. researchgate.netresearchgate.net
Dual-Target and Multi-Target Inhibitors: A promising strategy for overcoming drug resistance and improving therapeutic efficacy is the development of inhibitors that can modulate multiple biological targets simultaneously. nih.gov Future research will focus on designing pyrazolo[1,5-a]pyrimidine derivatives that can act as dual inhibitors, for example, targeting both CDK2 and tubulin polymerization in cancer. nih.gov
Integration of Advanced Computational Modeling with Experimental Research
The synergy between computational modeling and experimental research is crucial for accelerating the drug discovery process. For this compound and its analogs, computational approaches are being leveraged in several ways:
Molecular Docking and Dynamics Simulations: These techniques are used to predict the binding modes of pyrazolo[1,5-a]pyrimidine derivatives within the active sites of their biological targets. rsc.orgekb.eg This provides valuable insights into the key molecular interactions that govern their inhibitory activity and helps in the rational design of more potent compounds. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models are being developed to establish a mathematical relationship between the chemical structure of these compounds and their biological activity. rsc.org These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. rsc.org
In Silico ADME/T Prediction: Computational tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.govjohnshopkins.edu This early-stage assessment helps in identifying compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures in drug development. nih.gov
Virtual Screening: Large virtual libraries of pyrazolo[1,5-a]pyrimidine derivatives can be screened against various biological targets using computational methods. nih.gov This allows for the rapid identification of promising hit compounds for further experimental validation. nih.gov
Design and Synthesis of Next-Generation Pyrazolo[1,5-a]pyrimidine Derivatives for Specific Therapeutic Challenges
Building on the knowledge gained from synthetic, biological, and computational studies, the focus is now on designing and synthesizing next-generation pyrazolo[1,5-a]pyrimidine derivatives with improved therapeutic profiles for specific diseases.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 5-phenylpyrazolo[1,5-a]pyrimidin-7-ol derivatives?
- Methodological Answer: The choice of solvent and substituents on the aryl ring significantly impacts yield. Protic solvents like acetic acid favor the formation of pyrazolo[1,5-a]pyrimidin-7-ol derivatives, whereas aprotic solvents (e.g., toluene) lead to pyrimidinone byproducts . Electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring reduce yields compared to electron-donating groups, as observed in derivatives 4a-4i . Optimize reaction conditions by adjusting solvent polarity and substituent selection to enhance product purity and yield.
Q. What analytical techniques are critical for confirming the structure of synthesized this compound compounds?
- Methodological Answer: Key techniques include:
- ¹H NMR: The hydroxyl proton in pyrazolo[1,5-a]pyrimidin-7-ol derivatives appears as a singlet near δ 12.44 ppm, absent in pyrimidinone analogs .
- Elemental Analysis: Used to validate empirical formulas (e.g., C₁₃H₁₁N₅O: Calcd C, 61.65%; Found C, 61.78%) .
- HRMS (ESI): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1039 for C₁₃H₁₁N₅O) .
Q. What are the initial steps for evaluating the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer: Begin with in vitro antiproliferative assays (e.g., MTT) using cancer cell lines (e.g., HeLa, SiHa). Compounds inducing G₂/M or G₁ cell-cycle arrest via p53 activation (evidenced by nuclear translocation in immunocytochemistry) indicate potential anticancer activity . Follow-up studies include RT-PCR to assess apoptosis-related genes (e.g., BAX, p21) .
Advanced Research Questions
Q. How can researchers design pyrazolo[1,5-a]pyrimidine derivatives to enhance target selectivity (e.g., kinase inhibition)?
- Methodological Answer: Incorporate substituents that improve binding affinity. For example:
- Trifluoromethyl groups enhance metabolic stability and hydrophobic interactions with kinase active sites .
- Triazole-linked glycosides improve solubility and bioavailability, as shown in N-glycoside derivatives synthesized via click chemistry .
Use molecular docking to predict interactions with targets like CDK9 or B-Raf .
Q. What strategies elucidate the mechanism of p53 activation by anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates?
- Methodological Answer:
- Immunoblotting: Detect phosphorylated p53 and downstream proteins (e.g., Bcl-2) to confirm apoptosis pathways .
- siRNA Knockdown: Silence p53 in cancer cells to assess dependency on p53-mediated effects .
- Mitochondrial Staining: Use JC-1 dye to evaluate mitochondrial membrane potential changes during apoptosis .
Q. How do solvent and catalyst systems influence regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization?
- Methodological Answer: Protic solvents (e.g., acetic acid) stabilize intermediates via hydrogen bonding, directing substitution to position 7. Copper catalysts enable C-H arylation at position 5 for triazole conjugates . For position 3 modifications, palladium-catalyzed direct arylation with pseudohalides achieves regiocontrol .
Q. What computational methods support structure-activity relationship (SAR) studies for pyrazolo[1,5-a]pyrimidines?
- Methodological Answer:
- QSAR Modeling: Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity data (e.g., IC₅₀ values) .
- Molecular Dynamics Simulations: Predict binding stability of derivatives with targets like PDE-4 or HIV-1 NNRTIs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
